![molecular formula C18H17NO B239076 Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]- CAS No. 1980-93-4](/img/structure/B239076.png)
Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DIMBOA-IV and is a derivative of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), which is a natural compound found in many plants.
作用机制
The mechanism of action of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV is not fully understood. However, studies have suggested that it works by inducing oxidative stress in cancer cells, leading to their death. Additionally, Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and have anti-inflammatory properties. Additionally, Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of using Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV in lab experiments is its potential as an anticancer agent. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV in lab experiments is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
未来方向
There are a number of potential future directions for research on Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV. One area of interest is its potential as a treatment for inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand its mechanism of action and potential as an anticancer agent. Finally, there is potential for the development of new synthetic methods for the production of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV, which may make it more accessible for use in lab experiments.
合成方法
The synthesis of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV can be achieved through a multistep process that involves the reaction of various chemical reagents. The first step involves the conversion of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one to 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-2-one (Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--II) through the use of a strong base. The second step involves the reaction of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--II with 3,3-dimethylallyl bromide to produce 4-(3,3-dimethylallyloxy)-2-hydroxy-1,4-benzoxazin-3-one (Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--III). The final step involves the reaction of Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--III with indole-2-carboxaldehyde to produce Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV.
科学研究应用
Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been the subject of numerous scientific studies due to its potential applications in various fields. One of the major areas of research has been its potential as an anticancer agent. Studies have shown that Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV can induce apoptosis (cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]--IV has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
CAS 编号 |
1980-93-4 |
|---|---|
分子式 |
C18H17NO |
分子量 |
263.3 g/mol |
IUPAC 名称 |
4-[2-(3,3-dimethylindol-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C18H17NO/c1-18(2)15-5-3-4-6-16(15)19-17(18)12-9-13-7-10-14(20)11-8-13/h3-12,20H,1-2H3 |
InChI 键 |
CZJQSLCPKVIHSO-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)O)C |
规范 SMILES |
CC1(C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)O)C |
其他 CAS 编号 |
1980-93-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
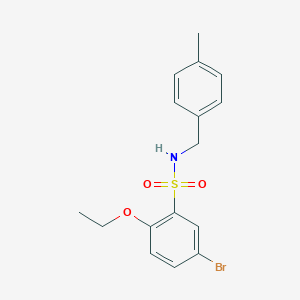
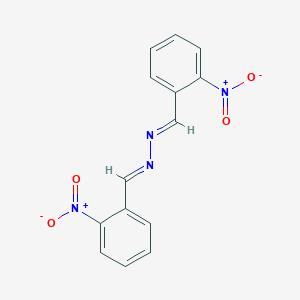
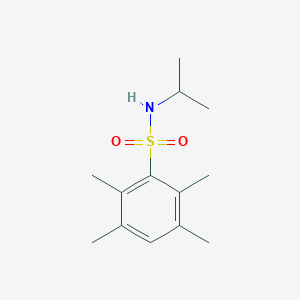




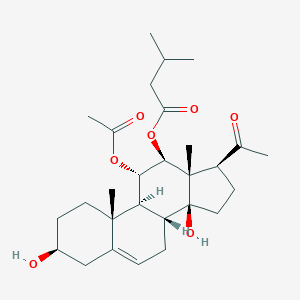
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
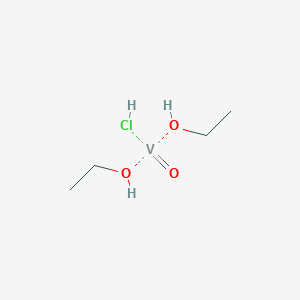
![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)